molecular formula C15H10BrClN2O B11993941 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone CAS No. 302913-21-9

3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone

Cat. No.: B11993941
CAS No.: 302913-21-9
M. Wt: 349.61 g/mol
InChI Key: RTGNGDKPZVMXCE-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromobenzyl group at the 3-position and a chlorine atom at the 7-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone typically involves the reaction of 4-bromobenzyl chloride with 7-chloro-4(3H)-quinazolinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromobenzyl)-4(3H)-quinazolinone: Lacks the chlorine atom at the 7-position.

    7-Chloro-4(3H)-quinazolinone: Lacks the bromobenzyl group.

    3-Benzyl-7-chloro-4(3H)-quinazolinone: Lacks the bromine atom in the benzyl group.

Uniqueness

3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone is unique due to the presence of both the bromobenzyl and chlorine substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

CAS No.

302913-21-9

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-7-chloroquinazolin-4-one

InChI

InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-7-12(17)5-6-13(14)15(19)20/h1-7,9H,8H2

InChI Key

RTGNGDKPZVMXCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Br

Origin of Product

United States

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